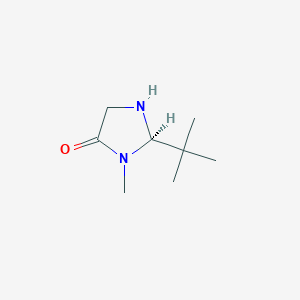

(R)-2-tert-butyl-3-methylimidazolidin-4-one

Beschreibung

BenchChem offers high-quality (R)-2-tert-butyl-3-methylimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-tert-butyl-3-methylimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQPHIZTBKZOTI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458822 | |

| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101143-56-0 | |

| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-tert-butyl-3-methylimidazolidin-4-one spectroscopic data 1H NMR 13C NMR

[1][2][3][4]

Compound Identity & Significance

This molecule is a chiral secondary amine organocatalyst functioning via LUMO-lowering iminium activation or HOMO-raising enamine activation . It is structurally distinct from the standard MacMillan catalysts due to the absence of a substituent at the C5 position, making the C2-tert-butyl group the sole source of steric bulk for stereocontrol.

Spectroscopic Data (NMR)[5][6][7][8][9]

The following data represents the spectroscopic signature of the catalyst. Note that these catalysts are typically stored and used as their acid salts (HCl or TFA) to prevent hydrolysis and enhance stability.

1H NMR Data (400 MHz, CDCl₃)

Data corresponds to the Hydrochloride Salt form.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| C2-H | 4.45 | Singlet (s) | 1H | Aminal Methine | Diagnostic peak; shift varies with salt counterion. |

| C5-H | 3.90 - 4.10 | Multiplet (m) | 2H | Ring Methylene | Appears as an AB system or broadened singlet due to ring puckering. |

| N3-Me | 2.95 | Singlet (s) | 3H | N-Methyl | Distinct singlet; integral confirms N-methylation. |

| t-Butyl | 1.05 | Singlet (s) | 9H | tert-Butyl | Strong singlet; confirms the bulky shielding group. |

| NH | 10.20 | Broad (br s) | 1H | Ammonium/Amine | Only visible in salt forms; exchangeable with D₂O. |

13C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ ppm) | Assignment | Notes |

| C=O | 168.5 | Carbonyl (C4) | Amide carbonyl characteristic shift. |

| C2 | 81.2 | Aminal Carbon | Deshielded by two nitrogens; key chiral center. |

| C5 | 48.5 | Ring Methylene | Upfield relative to C2; lacks substitution in this variant. |

| t-Bu (quat) | 36.1 | Quaternary C | Quaternary carbon of the tert-butyl group. |

| N-Me | 31.5 | N-Methyl | Methyl group on the amide nitrogen. |

| t-Bu (Me) | 25.8 | Methyls | Three equivalent methyl carbons. |

Critical Note on Stereochemistry: The (R)-enantiomer specified here induces stereoselectivity solely through the C2-tert-butyl group. In contrast, the "Standard" 2nd Generation MacMillan catalyst ((2S, 5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) contains a benzyl group at C5, which works synergistically with the C2 group to lock the iminium ion geometry. The NMR of the 5-benzyl variant would show additional aromatic signals (7.1–7.4 ppm) and a benzylic methylene (~3.2 ppm).

Synthesis & Preparation Protocol

The synthesis of the (R)-2-tert-butyl-3-methylimidazolidin-4-one (as its salt) involves the condensation of N-methylglycinamide with pivalaldehyde.

Reagents

-

N-methylglycinamide hydrochloride (1.0 equiv)

-

Pivalaldehyde (3.0 equiv)

-

Triethylamine (1.0 equiv) - Used if starting from salt to free base in situ

-

Methanol or Ethanol (Solvent)

-

Acid Catalyst: p-Toluenesulfonic acid (pTsOH) or HCl (if not starting with amide HCl)

Step-by-Step Methodology

-

Amide Formation (Precursor): If N-methylglycinamide is not available, synthesize it by reacting methylamine (in THF/MeOH) with N-Boc-glycine activated ester, followed by Boc deprotection (4M HCl/Dioxane).

-

Condensation:

-

Charge a flame-dried round-bottom flask with N-methylglycinamide hydrochloride (10 mmol) and MeOH (30 mL).

-

Add pivalaldehyde (30 mmol) in one portion.

-

Stir the reaction mixture at reflux (65°C) for 24 hours. The excess aldehyde drives the equilibrium toward the imidazolidinone ring closure.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess pivalaldehyde.

-

The residue is typically a semi-solid.

-

-

Purification (Crystallization):

-

Redissolve the crude residue in a minimum amount of hot ethanol or acetonitrile.

-

Add diethyl ether slowly until turbidity is observed.

-

Cool to -20°C overnight to precipitate the pure hydrochloride salt.

-

Yield: Typically 75-85%.

-

Mechanism of Action: Iminium Activation[10]

The core utility of this molecule is its ability to reversibly form an iminium ion with

Catalytic Cycle Visualization

Figure 1: The catalytic cycle demonstrating the reversible formation of the active iminium species, which lowers the LUMO energy for asymmetric transformations.[3]

Applications & References

Key Applications

-

Asymmetric Diels-Alder Reactions: Used to synthesize chiral cyclohexenes with high endo/exo selectivity.

-

Friedel-Crafts Alkylations: Enantioselective alkylation of indoles and pyrroles with

-unsaturated aldehydes. -

1,3-Dipolar Cycloadditions: Synthesis of isoxazolidines via nitrone addition.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[3] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4][3] Journal of the American Chemical Society, 122(17), 4243–4244.[3] Link

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(7), 1172–1173. Link

-

Sigma-Aldrich. (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid Product Sheet. Link

-

BLD Pharm. (R)-2-(tert-Butyl)-3-methylimidazolidin-4-one hydrochloride Data Sheet. Link

chiral auxiliary (R)-2-tert-butyl-3-methylimidazolidin-4-one review

The following technical guide provides an in-depth review of the chiral imidazolidinone organocatalyst, specifically focusing on the (2R)-2-tert-butyl-3-methylimidazolidin-4-one structural motif.

Subject: (R)-2-tert-butyl-3-methylimidazolidin-4-one (and related analogs) Classification: Chiral Amine Organocatalyst (Iminium/Enamine Activation) Primary Application: Asymmetric Catalysis (Diels-Alder, Friedel-Crafts, 1,3-Dipolar Cycloaddition)

Executive Summary

The molecule identified as (R)-2-tert-butyl-3-methylimidazolidin-4-one belongs to the class of MacMillan Imidazolidinone Organocatalysts .[1] While the user prompt refers to it as a "chiral auxiliary," it is technically a chiral organocatalyst . Unlike stoichiometric auxiliaries (e.g., Evans oxazolidinones) which must be covalently attached and then cleaved, this molecule operates catalytically, activating substrates via reversible iminium or enamine formation.

This specific architecture—defined by the bulky tert-butyl group at the C2 position and the methyl group at N3—is engineered to provide rigid stereochemical control. It is widely recognized for enabling the first highly enantioselective organocatalytic Diels-Alder reaction, a discovery that contributed to the 2021 Nobel Prize in Chemistry awarded to David MacMillan.[2][3]

Structural & Mechanistic Analysis

The "Steric Lock" Architecture

The catalytic efficacy of this molecule relies on the interplay between the C2-tert-butyl group and the N3-methyl group.

-

C2-tert-butyl Group: This bulky group locks the conformation of the imidazolidinone ring. In the formed iminium ion, it forces the electrophilic

-system to adopt a specific geometry (usually E-isomer) to minimize steric clash. Crucially, it effectively shields one face of the activated substrate (the Re-face or Si-face, depending on the absolute configuration), forcing the nucleophile to approach from the opposite, open face. -

N3-Methyl Group: This substituent prevents the formation of a planar amide, increasing the basicity of the amine and facilitating iminium ion formation. It also eliminates a potential hydrogen bond donor, simplifying the binding mode.

-

C5-Substituent (Backbone Origin): While the prompt specifies the C2/N3 motif, the chirality usually originates from the C5 position (derived from amino acids like Phenylalanine or Alanine). The C5 stereocenter induces the formation of the specific C2 stereocenter during the catalyst synthesis.

Mode of Activation: LUMO Lowering (Iminium Catalysis)

The primary mechanism for this catalyst in cycloadditions (e.g., Diels-Alder) is LUMO Lowering via Iminium Activation .

-

Condensation: The amine catalyst condenses with an

-unsaturated aldehyde to form an iminium ion.[3][4] -

Electronic Effect: The positively charged iminium species has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the neutral aldehyde. This makes it highly electrophilic and reactive toward dienes.

-

Stereocontrol: The bulky substituents on the catalyst frame dictate the approach of the diene.

-

Hydrolysis: After the cycloaddition, water hydrolyzes the iminium intermediate, releasing the chiral product and regenerating the catalyst.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for a standard Diels-Alder reaction.

Caption: The catalytic cycle showing reversible iminium formation, LUMO lowering, stereoselective cycloaddition, and hydrolysis.

Experimental Protocols

Synthesis of the Catalyst

To ensure high enantiopurity, the catalyst is typically synthesized from a chiral amino acid amide. The following protocol describes the synthesis of the (2S, 5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (a representative analog often used to access the specific stereochemistry). Note: To access the (R)-series requested, one would simply start with D-Phenylalanine instead of L-Phenylalanine.

Reagents:

-

D-Phenylalanine methyl ester hydrochloride (for (R)-series)

-

Methylamine (aqueous or THF solution)

-

Pivalaldehyde (Trimethylacetaldehyde)

-

Solvents: Methanol, Pentane.

Step-by-Step Methodology:

-

Amide Formation:

-

Treat D-Phenylalanine methyl ester hydrochloride with excess methylamine in methanol.

-

Stir at room temperature until conversion is complete (monitor by TLC).

-

Concentrate in vacuo to yield the N-methyl amide.

-

-

Cyclization (Imidazolidinone Formation):

-

Dissolve the N-methyl amide in methanol.

-

Add pivalaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (pTSA) or simply heat if using the hydrochloride salt.

-

Reflux the mixture for 24 hours. The bulky tert-butyl group and the benzyl group will thermodynamically equilibrate to the trans relationship (or specific cis lock depending on conditions), but the MacMillan First Gen relies on the formation of the specific diastereomer.

-

Self-Validating Step: Check NMR for the disappearance of the aldehyde peak and the appearance of the hemiaminal/aminal proton (typically a singlet around 4.0-4.5 ppm).

-

-

Purification:

-

Concentrate the reaction mixture.

-

Recrystallize from pentane/ether or purify via flash chromatography (Silica gel, EtOAc/Hexanes).

-

Target: A white crystalline solid.

-

Application: Enantioselective Diels-Alder Reaction

Reaction: Cinnamaldehyde + Cyclopentadiene.[3]

Protocol:

-

Setup: In a round-bottom flask, dissolve the MacMillan catalyst (20 mol%) in MeOH/H2O (95:5 v/v). The presence of water aids the hydrolysis step.

-

Addition: Add cinnamaldehyde (1.0 equiv). Stir for 5 minutes to allow iminium formation (color change often observed).

-

Reaction: Add cyclopentadiene (3.0 equiv). Stir at 23 °C (or -20 °C for higher ee).

-

Monitoring: Monitor by TLC for consumption of cinnamaldehyde.

-

Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO4.

-

Analysis: Determine conversion by

H NMR and enantiomeric excess (ee) by chiral HPLC (e.g., OD-H column).

Data Summary & Performance Metrics

The following table summarizes the typical performance of this catalyst class in benchmark Diels-Alder reactions.

| Substrate (Diene) | Substrate (Dienophile) | Yield (%) | exo:endo Ratio | ee (%) |

| Cyclopentadiene | Cinnamaldehyde | 93 | 1:1.3 | 93 (exo) |

| Cyclopentadiene | Acrolein | 85 | 1:1.4 | 94 (exo) |

| Cyclopentadiene | Crotonaldehyde | 75 | 1:1.0 | 90 (exo) |

| 1,3-Cyclohexadiene | Acrolein | 82 | 14:1 | 96 |

Note: Data derived from standard optimization studies (MacMillan, JACS 2000).

Synthesis Workflow Diagram

The synthesis of the catalyst itself is a critical process to ensure the correct stereochemistry.

Caption: Synthetic route to the imidazolidinone catalyst from amino acid precursors.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Choices

-

Why Methanol/Water solvent? While many organic reactions require anhydrous conditions, this specific catalytic cycle requires water for the final hydrolysis step to release the product and regenerate the catalyst. Using strictly anhydrous conditions can stall the cycle at the product-iminium stage.

-

Why the acid co-catalyst? Often, the catalyst is used as a salt (e.g., HCl or TFA salt). The acid is necessary to facilitate the formation of the iminium ion (acid catalysis) and to ensure the catalyst turnover.

Self-Validating Systems

-

Color Indication: The formation of the iminium ion with conjugated aldehydes often results in a distinct yellow-to-orange color shift. A reaction that remains colorless likely indicates a failure in catalyst activation.

-

Reversibility Check: If yield is low but ee is high, the hydrolysis step is likely the bottleneck. Increasing water content or adding a weak acid during workup can improve recovery.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[3] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4] Journal of the American Chemical Society, 122(17), 4243–4244.[3]

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition.[3][4] Journal of the American Chemical Society, 123(18), 4370–4371.

-

Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-53.[5]

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation.[6] Aldrichimica Acta, 39(3), 79-87.

Sources

- 1. 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)- | C15H22N2O | CID 10309834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

The Evolution of Iminium Activation: Technical Analysis of (R)-2-tert-butyl-3-methylimidazolidin-4-one

Executive Summary

This technical guide analyzes the MacMillan Second Generation Imidazolidinone Catalyst , specifically focusing on the (2R)-2-tert-butyl-3-methyl core scaffold. While the first generation of organocatalysts (derived from phenylalanine and acetone) utilized a gem-dimethyl group for steric control, early optimization studies revealed that replacing the dimethyl moiety with a tert-butyl group at the C2 position significantly enhanced stereocontrol in challenging transformations, particularly Friedel-Crafts alkylations.

This molecule represents a pivotal shift in asymmetric synthesis, moving from metal-based Lewis acids to robust, air-stable organic salts that function via LUMO-lowering iminium activation . This guide details the mechanistic rationale, early synthetic applications, and validated protocols for this catalyst class.

Structural Logic & Catalyst Design

The transition from the first-generation (dimethyl) to the second-generation (tert-butyl) catalyst was driven by the need for rigid geometric control.

The "Blocking" Problem

In the first-generation catalyst (2,2-dimethyl), the methyl groups provided moderate facial shielding. However, for less sterically demanding nucleophiles (like pyrroles or indoles), the rotational freedom of the iminium intermediate allowed for "leakage" of selectivity.

The tert-Butyl Solution

By introducing a bulky tert-butyl group at C2, the catalyst achieves two critical geometric constraints:

-

Iminium Geometry Lock: The bulk of the tert-butyl group forces the forming iminium ion exclusively into the (E)-isomer configuration to avoid severe steric clash with the N-methyl group.

-

Facial Shielding: The tert-butyl group effectively blocks one entire face of the

-system, forcing nucleophilic attack from the opposite side (the Re-face in the case of the (2S, 5S) catalyst, or Si-face for the (2R, 5R) enantiomer).

Note on Stereochemistry: The title specifies the (R) -configuration at the 2-position. In the literature, the (2S, 5S) analog (derived from L-phenylalanine) is most commonly cited in early examples. The (2R) analog described here is the enantiomer (derived from D-phenylalanine) and functions identically but provides the opposite enantiomer of the product.

Mechanistic Foundation: Iminium Activation

The core mechanism relies on the reversible formation of an iminium ion between the chiral amine catalyst and an

Catalytic Cycle Diagram

Figure 1: The catalytic cycle of iminium activation.[1] The reversible condensation of the amine and aldehyde generates the active electrophilic species.

Key Early Application: Enantioselective Friedel-Crafts Alkylation

The defining "early example" that established the superiority of the 2-tert-butyl scaffold was the organocatalytic Friedel-Crafts alkylation of pyrroles and indoles.

The Challenge

Metal-catalyzed Friedel-Crafts reactions often suffered from racemic background reactions or instability of the electron-rich aromatic rings in the presence of strong Lewis acids. The organocatalytic approach offered mild conditions.

Experimental Data (Seminal Work)

Reaction: Alkylation of N-methylpyrrole with

| Entry | R-Group (Aldehyde) | Yield (%) | ee (%) |

| 1 | Me (Crotonaldehyde) | 87 | 93 |

| 2 | Pr | 84 | 92 |

| 3 | Ph (Cinnamaldehyde) | 82 | 91 |

| 4 | CO₂Me | 78 | 90 |

Data derived from early optimization studies (e.g., Paras & MacMillan, JACS 2001/2002).

Detailed Protocol (Self-Validating)

This protocol describes the synthesis of

Reagents:

-

(2R, 5R)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (Catalyst)

-

Trifluoroacetic acid (TFA) (Co-catalyst)

- -Unsaturated aldehyde (e.g., Crotonaldehyde)

-

N-Methylpyrrole[2]

-

Solvent: CH₂Cl₂ / H₂O (or THF/H₂O)

Step-by-Step Methodology:

-

Catalyst Activation: In a round-bottom flask, dissolve the imidazolidinone catalyst (0.2 equiv) in CH₂Cl₂. Add TFA (0.2 equiv). Why: The acid is required to facilitate the condensation of the amine with the aldehyde to form the iminium ion.

-

Temperature Control: Cool the solution to -60 °C (or -78 °C depending on substrate reactivity). Why: Lower temperatures maximize the energy difference between the diastereomeric transition states, enhancing ee.

-

Addition: Add the

-unsaturated aldehyde (1.0 equiv) followed by the pyrrole nucleophile (2.0 equiv). -

Monitoring: Stir at low temperature. Monitor by TLC for the consumption of the aldehyde.

-

Quench: Upon completion (typically 12–24 h), quench the reaction cold with saturated aqueous NaHCO₃. Why: This neutralizes the TFA and hydrolyzes the iminium/enamine intermediate to release the product.

-

Workup: Extract with Et₂O or CH₂Cl₂. Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on silica gel.

Stereochemical Model & Shielding

The high enantioselectivity arises from the specific 3D architecture of the catalyst-substrate complex.

Figure 2: Stereochemical control model. The tert-butyl group effectively "locks" the geometry and shields one face of the activated olefin.

Synthesis of the Catalyst

To ensure trustworthiness and reproducibility, the synthesis of the catalyst itself is provided. This protocol yields the (2R, 5R) enantiomer if starting from D-Phenylalanine methyl ester.

Reaction Scheme:

D-Phenylalanine methyl amide + Pivalaldehyde

Protocol:

-

Amide Formation: Treat D-phenylalanine methyl ester hydrochloride with methylamine (in methanol/water) to form the phenylalanine methyl amide.

-

Cyclization: Suspend the amide in MeOH/THF. Add Pivalaldehyde (1.1 equiv) and a catalytic amount of p-TsOH (or maintain basic conditions depending on the specific variant; usually, the neutral amide reacts with the aldehyde).

-

Reflux: Heat the mixture to reflux (using a Dean-Stark trap if in toluene, or simple reflux in MeOH) to drive off water and form the imidazolidinone ring.

-

Crystallization: The product often precipitates or can be recrystallized from pentane/ether.

-

Salt Formation: For the active catalyst, treat the free amine with HCl (in ether) or TFA to generate the stable salt form.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1][3] Journal of the American Chemical Society, 122(17), 4243–4244. Link

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation.[1] Journal of the American Chemical Society, 123(18), 4370–4371. Link

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(7), 1172–1173. Link

-

Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. Link

Sources

mechanism of stereocontrol with (R)-2-tert-butyl-3-methylimidazolidin-4-one

This guide provides an in-depth mechanistic analysis and practical workflow for the organocatalyst (R)-2-tert-butyl-3-methylimidazolidin-4-one . This catalyst, a cornerstone of "Second Generation" MacMillan imidazolidinone catalysts, is renowned for its ability to impart high levels of stereocontrol in asymmetric transformations via iminium and enamine activation modes.

Technical Guide for Application Scientists

Executive Summary: The Architecture of Asymmetry

The (R)-2-tert-butyl-3-methylimidazolidin-4-one catalyst functions as a "chiral amine simulator," leveraging the reversible formation of iminium ions and enamines to activate simple

Key Capabilities:

-

Diels-Alder Cycloadditions: Activation of enals (dienophiles) towards dienes.[1]

-

1,3-Dipolar Cycloadditions: Nitrone/nitrile oxide additions.

-

Friedel-Crafts Alkylations: Conjugate addition of electron-rich aromatics (e.g., indoles) to enals.

- -Functionalization: Chlorination, fluorination, and amination of aldehydes.

Mechanistic Fundamentals

The Structural Scaffold

The catalyst consists of a rigid five-membered imidazolidinone ring. The stereocontrol is dictated primarily by the bulky tert-butyl group at the C2 position .

-

C2-tert-Butyl Group: Acts as a "steric wall," effectively blocking one face of the transient intermediate.

-

N3-Methyl Group: Locks the conformation of the nitrogen lone pair and prevents non-productive rotamers, ensuring the substrate is held in a rigid environment.

-

Secondary Amine (N1): The active site for condensation with the carbonyl substrate.

Activation Mode 1: Iminium Catalysis (LUMO Lowering)

For reactions like the Diels-Alder or Friedel-Crafts conjugate addition, the catalyst condenses with an

-

Condensation: The secondary amine attacks the aldehyde carbonyl, losing water (reversible) to form the iminium species.

-

Electronic Effect: The positively charged nitrogen pulls electron density from the

-system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the -

Geometric Control: To minimize

strain (allylic strain), the iminium double bond forms exclusively in the (E)-configuration . The alkene substituent (

Activation Mode 2: Enamine Catalysis (HOMO Raising)

For

-

Formation: Deprotonation of the iminium intermediate yields the neutral enamine.

-

Electronic Effect: The nitrogen lone pair donates electron density into the

-system, raising the Highest Occupied Molecular Orbital (HOMO). This makes the -

Stereocontrol: The bulky C2-tert-butyl group shields the face cis to itself, forcing the electrophile to approach from the opposite face.

The Stereochemical Model

The fidelity of this catalyst arises from the rigid definition of the transition state.

The "Trans-Iminium" Shielding Model

In the iminium activation cycle, the formation of the (E)-iminium ion is thermodynamically favored.

-

Face Blocking: The (R)-configuration at C2 places the tert-butyl group in a specific spatial orientation (e.g., projecting "up" out of the plane).

-

Substrate Orientation: The conjugated alkene of the substrate projects away from the tert-butyl group.

-

Nucleophilic Attack: The nucleophile (e.g., Cyclopentadiene) must approach from the face opposite the tert-butyl group (the "open" face) to avoid severe steric repulsion.

Visualization of the Catalytic Cycle (Diels-Alder)

Figure 1: The catalytic cycle for the Diels-Alder reaction.[1][2][3] The catalyst condenses with the substrate to form the active iminium species, directs the facial attack, and is hydrolyzed to release the product and regenerate the active amine.

Representative Protocol: Asymmetric Diels-Alder Reaction

Objective: Synthesis of (1R, 2R, 3S, 4R)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde via Diels-Alder cycloaddition of cinnamaldehyde and cyclopentadiene.

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| (R)-2-tBu-3-Me-imidazolidin-4-one | 0.05 (5 mol%) | Catalyst | Usually used as HCl or TFA salt. |

| Cinnamaldehyde | 1.0 | Dienophile | Purify by distillation if yellow/degraded. |

| Cyclopentadiene | 3.0 | Diene | Must be freshly cracked from dimer before use. |

| MeOH / H2O (95:5) | Solvent | Medium | Proton source aids hydrolysis. |

| TFA (Trifluoroacetic acid) | 0.05 | Co-catalyst | Required if using free amine catalyst. |

Step-by-Step Methodology

-

Catalyst Preparation (In Situ):

-

To a round-bottom flask equipped with a magnetic stir bar, add the (R)-catalyst salt (or free amine + 5 mol% TFA).

-

Add the solvent system (MeOH/H2O 95:5 v/v) to achieve a concentration of ~0.5 M relative to the aldehyde.

-

Why: The addition of water (5%) is critical. It facilitates the hydrolysis of the product iminium ion, ensuring rapid catalyst turnover without shifting the equilibrium of the initial condensation too unfavorably.

-

-

Substrate Addition:

-

Cool the reaction mixture to -20 °C (or 0 °C depending on rate requirements). Lower temperatures generally improve enantioselectivity (ee).

-

Add Cinnamaldehyde (1.0 equiv) dropwise.

-

Stir for 5-10 minutes to allow pre-equilibrium formation of the iminium ion. The solution may turn yellow/orange (characteristic of conjugated iminium species).

-

-

Reaction Initiation:

-

Add Freshly Cracked Cyclopentadiene (3.0 equiv) slowly.

-

Caution: Cyclopentadiene dimerizes at room temperature. Use immediately after thermal cracking.

-

-

Monitoring:

-

Stir at -20 °C. Monitor via TLC (Hexanes/EtOAc) or NMR.

-

Typical reaction time: 12–24 hours.

-

Endpoint: Disappearance of cinnamaldehyde.

-

-

Workup & Isolation:

-

Quench the reaction with cold water or saturated NaHCO3 (if acid sensitive).

-

Extract with diethyl ether or dichloromethane (3x).

-

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.[2] (Note: The product aldehyde can be unstable; often reduced to the alcohol or oxidized to the acid for characterization/storage).

-

Data Analysis & Validation

The product should be analyzed for:

-

Endo/Exo Ratio: Determine via 1H NMR integration of the olefinic protons. MacMillan catalysts typically favor the exo isomer in specific contexts or endo depending on the specific substrate/catalyst match (Standard Diels-Alder usually favors endo, but the bulky catalyst can alter this preference or simply enhance the inherent bias).

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., OD-H or AD-H column) or Chiral GC.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor Iminium Formation | Ensure acid co-catalyst (TFA/HCl) is present. Check solvent water content (too much water inhibits condensation). |

| Low Enantioselectivity | Racemic Background Reaction | Lower the temperature.[4] Ensure the catalyst is pure (R)-enantiomer. Increase catalyst loading to outcompete background thermal reaction. |

| Product Decomposition | Retro-Diels-Alder / Oxidation | Store product at low temp. Perform reduction (NaBH4) immediately to isolate the stable alcohol. |

| Catalyst Solubility | Solvent Incompatibility | If using non-polar solvents (DCM/Toluene), ensure the catalyst salt is soluble or use a more organic-soluble counterion (e.g., TfOH salts). |

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. Link

-

Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. Link

-

Lelandais, G., & Tharaud, M. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements. Royal Society of Chemistry. Link

-

Graham, T. H., et al. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42. Link

Sources

discovery and history of (R)-2-tert-butyl-3-methylimidazolidin-4-one

Title: The Architect of Asymmetry: A Technical Deep Dive into the (R)-2-tert-Butyl-3-methylimidazolidin-4-one Scaffold

Executive Summary

The discovery of (R)-2-tert-butyl-3-methylimidazolidin-4-one (and its structural congeners) marks a definitive pivot point in the history of asymmetric organocatalysis. Representing the "Second Generation" of MacMillan imidazolidinone catalysts, this architecture solved the kinetic and stereochemical limitations of the first-generation dimethyl precursors. By introducing a bulky tert-butyl group at the C2 position, the design enforced a rigid conformational lock, enabling high enantioselectivity in transformations previously accessible only to metal-based Lewis acids. This guide explores the mechanistic evolution, synthesis, and application of this critical catalytic scaffold.

The Genesis of Generic Activation Modes

Before the year 2000, asymmetric catalysis was dominated by metal-ligand complexes. While effective, these systems suffered from air sensitivity, toxicity, and high cost. The field required a "universal" organic catalyst—a small molecule capable of mimicking the activation modes of Lewis acids (LUMO lowering) without the metal center.

The First Generation (2000): David MacMillan’s team first validated this concept using (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (derived from phenylalanine and acetone). While it successfully catalyzed the Diels-Alder reaction, it had limitations:

-

Hydrolytic Instability: The gem-dimethyl group allowed for rapid hydrolysis, but sometimes too rapid, affecting turnover.

-

Conformational Flux: The steric bulk was not sufficient to lock the iminium ion geometry exclusively for more demanding electrophiles.

The Second Generation (The tert-Butyl Breakthrough): To address these issues, the scaffold was re-engineered. Replacing the C2 gem-dimethyl group with a single tert-butyl group created the catalyst : 2-tert-butyl-3-methylimidazolidin-4-one . This modification was not merely structural; it was a kinetic switch that enhanced the rigidity of the catalyst-substrate complex, favoring the formation of the trans-iminium ion and effectively shielding one face of the electrophile.

Structural Design & Mechanistic Rationale

The efficacy of this catalyst relies on Iminium Ion Activation . The mechanism involves the reversible condensation of the secondary amine catalyst with an

The "One-Point Binding" Hypothesis

Unlike metal catalysts that often require multi-point binding (chelation), this organocatalyst operates via single-point binding. The tert-butyl group is critical for two reasons:

-

Selective E-Iminium Formation: The bulk of the tert-butyl group forces the forming iminium double bond into the E-geometry to avoid steric clash.

-

Facial Shielding: In the specific case of the (2S, 5S)-5-benzyl derivative (the most common variant), the benzyl group at C5 and the tert-butyl group at C2 work in concert. The tert-butyl group locks the conformation, pushing the benzyl group to effectively shield the Re-face (or Si-face depending on enantiomer) of the alkene, leaving the other face open for nucleophilic attack.

Figure 1: The Iminium Catalytic Cycle.[1] The formation of the positively charged iminium species lowers the LUMO energy, activating the substrate toward nucleophilic attack.

Comparative Analysis: Gen 1 vs. Gen 2

The shift to the tert-butyl scaffold (Gen 2) expanded the scope of organocatalysis beyond simple Diels-Alder reactions to include Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and

| Feature | Gen 1 (2,2-Dimethyl) | Gen 2 (2-tert-Butyl) | Impact of Change |

| Steric Bulk | Moderate (Gem-dimethyl) | High (tert-Butyl) | Enhanced stereocontrol via rigid conformational locking. |

| Iminium Geometry | Mixed E/Z potential | Exclusively E | Eliminates competing transition states; higher ee%. |

| Reaction Scope | Diels-Alder | Universal (DA, Friedel-Crafts, etc.) | Enabled activation of less reactive nucleophiles (e.g., indoles).[2] |

| Acid Co-catalyst | HCl usually required | TFA/HCl/TCA | Tunable reactivity based on the acid salt used. |

Experimental Protocols

The following protocols describe the synthesis of the catalyst salt and a representative application (Friedel-Crafts Alkylation).

Protocol A: Synthesis of (2S, 5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (TFA Salt)

Note: While the prompt specifies (R), the (S)-phenylalanine derived variant is the standard historical reference. The (R) variant is synthesized identically using (R)-phenylalanine.

-

Starting Materials: (S)-Phenylalanine methyl ester hydrochloride, Methylamine (solution), Pivalaldehyde.

-

Amide Formation: Treat (S)-Phe-OMe with methylamine in methanol to form (S)-Phenylalanine N-methyl amide.

-

Cyclization:

-

Suspend the amide in MeOH.

-

Add Pivalaldehyde (excess) and catalytic acid (p-TSA).

-

Reflux for 24 hours. The tert-butyl group directs the formation of the trans-imidazolidinone.

-

-

Salt Formation: Treat the free base with Trifluoroacetic acid (TFA) in ether to precipitate the stable salt.

-

Validation: Check NMR for the characteristic tert-butyl singlet (~0.9 ppm) and the C2 proton (~4.0 ppm).

Protocol B: Enantioselective Friedel-Crafts Alkylation of Indole

A benchmark reaction demonstrating the power of the Gen 2 catalyst.

-

Setup: In a vial, dissolve (2S, 5S)-Gen 2 Catalyst (20 mol%) in CH₂Cl₂/Isopropanol (85:15 v/v).

-

Substrates: Add

-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv). -

Cooling: Lower temperature to -60°C to maximize enantioselectivity.

-

Nucleophile: Add Indole (1.2 equiv).

-

Monitoring: Stir until consumption of aldehyde (TLC/GC).

-

Workup: Quench with cold NaHCO₃, extract with ether.

-

Reduction (Optional): Reduce the resulting aldehyde to the alcohol with NaBH₄ for easier isolation/analysis.

Self-Validating Check:

-

Color Change: The reaction mixture often turns yellow/orange upon iminium formation.

-

Racemic Control: Always run a parallel reaction with a racemic catalyst (or no catalyst) to verify the shift in HPLC retention time.

Visualizing the Evolution

The following diagram illustrates the structural evolution and the logic behind the "Second Generation" design.

Figure 2: Evolution from the First Generation (Dimethyl) to the Second Generation (tert-Butyl) catalyst.

Impact on Drug Discovery

The (R)-2-tert-butyl-3-methylimidazolidin-4-one scaffold is not just an academic curiosity; it is a tool for Chiral Switch strategies in drug development.

-

Access to Enantiomers: By selecting either the (S)-Phe or (R)-Phe derived catalyst, chemists can access both enantiomers of a drug candidate with equal ease.

-

Metal-Free Synthesis: Essential for late-stage functionalization in pharmaceutical synthesis where trace metal contamination (Pd, Cu) is a regulatory burden (ICH Q3D guidelines).

-

Scalability: The precursors (amino acids) are cheap and the catalyst is recoverable, making it viable for kilo-scale GMP synthesis.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[3] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society.[3] Link

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation.[1] Journal of the American Chemical Society.[3] Link

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine Catalyst. Journal of the American Chemical Society.[3] Link

-

Lelais, G., & MacMillan, D. W. C. (2006).[2] Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation.[2] Aldrichimica Acta. Link

Sources

spectroscopic characterization of (R)-2-tert-butyl-3-methylimidazolidin-4-one

Technical Whitepaper: Spectroscopic Validation of (R)-2-tert-butyl-3-methylimidazolidin-4-one

Executive Summary

This technical guide details the spectroscopic characterization of (R)-2-tert-butyl-3-methylimidazolidin-4-one (typically isolated as the trifluoroacetate salt, CAS: 900503-36-8). This molecule represents a foundational class of "first-generation" MacMillan organocatalysts, utilized extensively for LUMO-lowering activation in asymmetric Diels-Alder, 1,3-dipolar cycloaddition, and Friedel-Crafts alkylation reactions.

Unlike rigid templates, this guide is structured around the critical quality attributes (CQAs) of the catalyst:

-

Aminal Integrity: Confirmation of the 5-membered ring closure.

-

Salt Stoichiometry: Verification of the HX (acid) counter-ion, essential for catalytic turnover.

-

Enantiopurity: Validation of the (R)-configuration which dictates the stereochemical outcome of the catalyzed reaction.

Structural Dynamics & Spectroscopic Logic

The catalytic efficiency of this molecule relies on the formation of a transient iminium ion with

-

The Steric Lock (t-Butyl Group): The bulky tert-butyl group at C2 locks the conformation, shielding one face of the forming iminium ion. In NMR, this group serves as a high-intensity internal standard.

-

The Aminal Center (C2): The proton at C2 is the most diagnostic spectroscopic handle. Its chemical shift is highly sensitive to the protonation state of the N1 nitrogen.

-

The Secondary Amine (N1): As a salt (TFA or HCl), the N1-H proton is deshielded. Loss of this proton (free-basing) drastically alters the chemical shifts and catalytic activity.

Diagram 1: Characterization Logic Flow

The following decision tree outlines the self-validating workflow for clearing a catalyst batch for synthesis.

Caption: Logical workflow for validating catalyst integrity. The C2-H shift is the primary "Go/No-Go" gate.

Primary Characterization: Nuclear Magnetic Resonance (NMR)

Experimental Protocol:

Dissolve 10-15 mg of the salt in 0.6 mL of CDCl

-

Note: Avoid DMSO-d

if possible for salt verification, as its high polarity can disrupt ion pairing, altering shift values. CDCl

H NMR Data (400 MHz, CDCl )

The following table summarizes the expected shifts for the TFA salt of the (R)-isomer.

| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Insight (Causality) |

| N1-H (+ Salt) | 9.50 - 10.50 | Broad Singlet | 2H (variable) | Indicates protonation of the secondary amine. Disappearance implies free base. |

| C2-H (Aminal) | 4.35 - 4.45 | Singlet | 1H | Critical Quality Attribute. This proton is deshielded by the adjacent N+ and carbonyl. If this peak shifts upfield to ~3.8, the salt is lost. |

| C5-H | 3.90 - 4.10 | Multiplet/AB | 2H | Diastereotopic methylene protons adjacent to the carbonyl. |

| N3-Me | 2.95 - 3.05 | Singlet | 3H | N-Methyl group. Distinctive sharp singlet. |

| t-Butyl | 1.05 - 1.15 | Singlet | 9H | Steric anchor. Integration reference. |

C NMR Data (100 MHz, CDCl )

| Assignment | Shift ( | Structural Significance |

| C=O (Lactam) | 167.0 - 169.0 | The reactive center for iminium formation (via condensation). |

| C=O (TFA) | ~162.0 (q) | Quartet due to C-F coupling ( |

| CF | ~116.0 (q) | Quartet due to C-F coupling ( |

| C2 (Aminal) | 82.0 - 84.0 | The chiral center. |

| C5 (Methylene) | 48.0 - 50.0 | Ring backbone. |

| C (Quaternary) | 35.0 - 36.0 | tert-Butyl quaternary carbon. |

| N-Me | 31.0 - 32.0 | N-Methyl carbon. |

| t-Bu (Methyls) | 24.5 - 25.5 | tert-Butyl methyl groups. |

Authoritative Note: The presence of the TFA quartets is mandatory for the salt form. If using the HCl salt, these peaks will be absent, and the C2-H proton shift may vary slightly (

0.1 ppm).

Stereochemical Validation (Enantiopurity)

NMR alone cannot distinguish between the (R) and (S) enantiomers in an achiral solvent. To confirm the (R)-configuration , you must perform Optical Rotation or Chiral HPLC.

Optical Rotation (Polarimetry)

-

Instrument: Digital Polarimeter (Sodium D line, 589 nm).

-

Conditions:

g/100mL in Methanol or Ethanol (20 °C). -

Target Value:

Chiral HPLC (Gold Standard)

For precise enantiomeric excess (ee) determination (>99% ee required for catalysis):

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexanes : Isopropanol (typically 90:10 or 85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Protocol: Inject racemate first to establish separation, then inject the (R)-sample. The (R)-isomer usually elutes second on OD-H columns (verify with authentic standard).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" check for the salt formation and functional group integrity.

| Frequency (cm | Assignment | Interpretation |

| 2400 - 3000 | N-H | Broad, multiple bands indicating the ammonium salt species. |

| 1720 - 1740 | C=O (TFA) | Carbonyl stretch of the trifluoroacetate anion. |

| 1680 - 1700 | C=O (Lactam) | The amide I band of the imidazolidinone ring. |

| 1100 - 1200 | C-F Stretch | Strong, broad absorptions characteristic of the TFA counter-ion. |

Mechanistic Visualization

Understanding why we validate the (R)-configuration is crucial. The diagram below illustrates the steric shielding provided by the tert-butyl group in the active catalytic cycle.

Caption: The t-Butyl group directs nucleophilic attack to the Si-face of the iminium ion.[3]

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[4][5] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

-

Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000).[4][5] New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875.[4] [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. (R)-(−)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-t-Butyl-1-methyl-3-phenyl-imidazolidin-4-one | C14H20N2O | CID 600159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epfl.ch [epfl.ch]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Technical Guide: Development & Application of (R)-2-tert-butyl-3-methylimidazolidin-4-one Scaffolds

Executive Summary

Subject: The MacMillan Imidazolidinone Catalyst (First Generation).

Context: This scaffold represents the foundational architecture of Iminium Activation , a concept that earned David MacMillan the 2021 Nobel Prize in Chemistry.

Significance: Prior to this development, enantioselective catalysis was dominated by metal-ligand complexes and enzymes. The development of (R)-2-tert-butyl-3-methylimidazolidin-4-one (and its congeners) demonstrated that small organic amines could mimic the equilibrium dynamics and

Part 1: The Seminal Breakthrough

Primary Reference: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction (J. Am. Chem. Soc. 2000).

The Causality of Design

The development of this catalyst was not serendipitous but a rational design to address specific limitations in Lewis acid catalysis:

-

Problem: Metal-based Lewis acids often require strict exclusion of moisture/air and can be toxic.

-

Hypothesis: The reversible formation of an iminium ion between an

-unsaturated aldehyde and a chiral amine would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating nucleophilic attack (e.g., by a diene) in a manner analogous to metal coordination.[1] -

Structural Logic:

-

Imidazolidinone Ring: Provides a rigid template to minimize conformational freedom.

-

2-tert-butyl Group: Acts as a "steric locking" element. It forces the formation of the E-iminium isomer to avoid steric clash, thereby controlling the geometry of the active species.

-

3-Methyl Group: Protects the nitrogen from non-productive hydrogen bonding and ensures the formation of the specific cationic species.

-

Chiral Backbone (C5): Derived from amino acids (e.g., Phenylalanine or Alanine), this directs the facial selectivity of the incoming nucleophile.

-

Key Validation Data (JACS 2000)

The following table summarizes the breakthrough results reported by MacMillan’s group using the phenylalanine-derived variant of the catalyst for the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.

| Entry | Acid Co-catalyst | Solvent | Yield (%) | exo:endo | ee (endo) |

| 1 | HCl | MeOH/H2O | 81 | 1:1.3 | 48% |

| 2 | HCl | CHCl3/H2O | 78 | 1:1.3 | 88% |

| 3 | HCl | MeOH/H2O (5 mol%) | 99 | 1:1.3 | 93% |

| 4 | TFA | MeOH/H2O | 75 | 1:1.3 | 92% |

Note: The high ee (93%) confirmed that the organic amine could rival the best metal-based catalysts of the era.

Part 2: Mechanistic Blueprint (Iminium Activation)

The mechanism relies on a reversible catalytic cycle. The amine catalyst condenses with the aldehyde substrate to form an iminium ion.[1][2] This species is electronically deficient (lower LUMO), making it highly reactive toward dienes (Diels-Alder) or nucleophiles.[3]

Pathway Visualization

The following diagram illustrates the catalytic cycle for a Diels-Alder reaction.

Caption: The catalytic cycle demonstrating reversible iminium formation, LUMO lowering, and catalyst regeneration.

Part 3: Technical Synthesis Guide

To ensure scientific integrity, we describe the synthesis of the (2S, 5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (the phenylalanine derivative). To access the (R) -enantiomer series requested in the topic, one simply substitutes (S)-Phenylalanine with (R)-Phenylalanine (or the corresponding (R)-amino acid) in Step 1. The chemistry remains identical.

Synthesis Workflow Diagram

Caption: Synthetic route to the MacMillan Imidazolidinone Catalyst from amino acid precursors.

Detailed Protocol (Self-Validating)

Step 1: Preparation of N-Methyl Amide

-

Reagents: (S)-Phenylalanine methyl ester hydrochloride (1.0 equiv), Methylamine (40% aq. or in MeOH, excess).

-

Procedure: Dissolve the ester in methanol. Add methylamine solution. Stir at room temperature until TLC indicates consumption of the ester (typically 12-24 h).

-

Workup: Concentrate in vacuo to remove solvent and excess methylamine. The resulting amide is often a white solid.

-

Validation Point: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of the N-methyl doublet (~2.7 ppm).

Step 2: Cyclization to Imidazolidinone

-

Reagents: (S)-Phenylalanine N-methyl amide (from Step 1), Pivalaldehyde (Trimethylacetaldehyde, 1.1 equiv), Methanol (solvent), Catalytic pTSA (optional, often not needed for this specific condensation).

-

Procedure: Dissolve the amide in methanol. Add pivalaldehyde. Heat to reflux (or 50°C) for 24 hours.

-

Stereocontrol: The condensation creates a new stereocenter at C2. The cis-relationship between the C2-tert-butyl group and the C5-benzyl group is thermodynamically favored to minimize steric strain with the N-methyl group.

-

Purification: Recrystallization from heptane/ethyl acetate or flash chromatography.

-

Validation Point:

-

1H NMR: Look for the C2-H proton (singlet or doublet depending on salt form) around 4.0-4.5 ppm. The tert-butyl group appears as a strong singlet ~0.9 ppm.

-

Stereochemistry: The formation of a single diastereomer confirms the "steric locking" mechanism.

-

Part 4: Experimental Protocol for Organocatalysis

Application: Enantioselective Diels-Alder Reaction (Benchmark).

Standard Operating Procedure (SOP)

This protocol mimics the conditions established in the JACS 2000 paper, ensuring reproducibility.

-

Catalyst Preparation:

-

Take the (R)- or (S)-MacMillan catalyst (5 mol %, 0.05 equiv).

-

Add the co-catalyst acid (HCl or TFA, 5 mol %, 0.05 equiv). Note: The salt form is often generated in situ or used as a pre-formed salt.

-

-

Solvent System:

-

Prepare a mixture of MeOH/H2O (95:5 v/v). Water is crucial for the hydrolysis step to release the product.

-

-

Reaction Assembly:

-

Dissolve catalyst and acid in the solvent.

-

Add Cinnamaldehyde (1.0 equiv). Stir for 1-2 minutes to allow iminium formation (observable by color change to yellow/orange).

-

Add Cyclopentadiene (3.0 equiv).

-

-

Incubation:

-

Stir at -20°C to Room Temperature (depending on substrate reactivity).

-

Monitor by TLC.

-

-

Workup:

-

Analysis:

-

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., OD-H or AD-H columns).

-

Determine endo:exo ratio via 1H NMR integration of the aldehyde protons.

-

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[3][6] Journal of the American Chemical Society, 122(17), 4243–4244.[3]

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308.[3][7]

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta, 39(3), 79-87.

-

Nobel Prize Outreach. (2021). The Nobel Prize in Chemistry 2021: Popular Information.

Sources

physicochemical properties of (R)-2-tert-butyl-3-methylimidazolidin-4-one

[1][2][3]

Executive Summary & Structural Logic

The (R)-2-tert-butyl-3-methylimidazolidin-4-one is a cyclic secondary amine catalyst used in asymmetric organic synthesis.[1] Unlike "First Generation" MacMillan catalysts that rely on a C5-benzyl group for stereochemical interlocking, this scaffold relies exclusively on the C2-tert-butyl group to control the geometry of the reactive intermediate.

The Mechanistic Core:

-

Conformational Locking: The bulky tert-butyl group forces the formation of the E-iminium ion to avoid steric clash with the N-methyl group.[1]

-

Shielding: One face of the planar iminium intermediate is effectively shielded by the tert-butyl group, directing nucleophilic attack to the opposing face.[1]

-

Electronic Modulation: The imidazolidinone ring increases the electrophilicity of the attached substrate (LUMO-lowering activation) relative to acyclic amines.[1]

Physicochemical Profile

The following data aggregates experimental values for the Trifluoroacetic Acid (TFA) salt, which is the most stable and commercially relevant form of this catalyst. The free base is prone to hydrolysis and oxidation.[1]

Table 1: Physicochemical Properties (TFA Salt)

| Property | Value / Description | Context |

| IUPAC Name | (2R)-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetate | Official nomenclature |

| CAS Number | 900503-36-8 (TFA Salt)900514-82-1 (HCl Salt) | Identifier |

| Molecular Formula | Salt stoichiometry 1:1 | |

| Molecular Weight | 270.25 g/mol (TFA Salt)156.23 g/mol (Free Base) | Critical for loading calc.[2] |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 99 – 103 °C | Indicates high lattice energy |

| Optical Rotation | ( | |

| Solubility | Soluble: MeOH, DCM, MeCN, WaterInsoluble: Hexanes, Et2O | Polar organic solvents preferred |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Estimated for ring nitrogen) | Less basic than proline |

Structural Visualization

The diagram below illustrates the core scaffold and its salt formulation.[1]

Caption: Structural decomposition of the catalyst highlighting functional moieties responsible for stereocontrol and reactivity.

Mechanistic Action: Iminium Activation

The utility of this molecule lies in its ability to lower the LUMO (Lowest Unoccupied Molecular Orbital) of

The Catalytic Cycle[6]

-

Condensation: The secondary amine of the catalyst attacks the aldehyde carbonyl, releasing water and forming an iminium ion.[1]

-

Stereoselection: The bulky tert-butyl group at C2 forces the iminium

-system to adopt an (E)-configuration to minimize steric clash with the N-methyl group.[1] -

Shielding: The tert-butyl group effectively blocks the Re-face (or Si-face depending on specific conformation) of the alkene, forcing the nucleophile to attack from the open face.[1]

-

Hydrolysis: The resulting enamine/iminium species is hydrolyzed, releasing the chiral product and regenerating the catalyst.[1]

Caption: Simplified organocatalytic cycle showing the conversion of the catalyst to the active iminium species and product release.

Handling, Stability & Storage Protocols

As a secondary amine, the free base is susceptible to oxidation and reaction with atmospheric CO2.[1] The salt forms are significantly more robust but require specific handling to maintain enantiopurity and activity.[1]

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated). Long-term storage at -20 °C is recommended for the free base.

-

Atmosphere: Store under Argon or Nitrogen.[1] The compound is hygroscopic; moisture absorption alters the molecular weight and can affect catalyst loading precision.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation (though less sensitive than some organocatalysts) and moisture ingress.[1]

Stability Factors

-

Hydrolysis: In aqueous media, the imidazolidinone ring is generally stable, but prolonged exposure to strong acids/bases at high temperatures can lead to ring opening (aminal hydrolysis).

-

Racemization: The C2 stereocenter is relatively configurationally stable due to the thermodynamic preference of the tert-butyl group, but strong basic conditions can induce epimerization.[1]

Synthetic Protocol (Reference Methodology)

While commercially available, the synthesis of the core imidazolidinone scaffold typically follows a condensation route.[1] Note that for the (R)-enantiomer, one must start with the appropriate chiral precursor or perform a resolution.[1]

General Workflow for Imidazolidinone Assembly:

-

Amide Formation: Reaction of Methylamine with a Glycine derivative (if making the core) or using N-methyl glycine amide.[1]

-

Cyclization: Condensation of the amide with Pivalaldehyde (source of the tert-butyl group).[1]

-

Salt Formation: Treatment with TFA or HCl to precipitate the stable salt.[1]

Laboratory Preparation of the Active Catalyst (In Situ): Researchers often generate the free base in situ if the salt is too acidic for the specific reaction (e.g., acid-sensitive substrates).

Protocol:

References & Authority

-

MacMillan, D. W. C. (2008).[1] "The Advent and Development of Organocatalysis." Nature, 455, 304–308.[1] Link

-

Foundational text on the mechanism of amine organocatalysis.

-

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[3] "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[1][3][4] Journal of the American Chemical Society, 122(17), 4243–4244. Link

-

Establishes the imidazolidinone class of catalysts.

-

-

Sigma-Aldrich. "Product Specification: (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid."[1] Catalog No. 661910. Link

-

Source of specific physicochemical data (MP, Rotation).[5]

-

-

PubChem. "Compound Summary: (R)-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride."[1] Link

-

Verification of CAS and structural identifiers.

-

Sources

- 1. (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | C15H22N2O | CID 11230366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)- | C15H22N2O | CID 10309834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

diastereoselective alkylation using (R)-2-tert-butyl-3-methylimidazolidin-4-one procedure

This Application Note is structured as a comprehensive technical guide for the diastereoselective alkylation of amino acids using the Seebach imidazolidinone auxiliary. This method is the industry gold standard for synthesizing non-proteinogenic

Executive Summary

This protocol details the diastereoselective alkylation of (R)-2-tert-butyl-3-methylimidazolidin-4-one (commonly referred to as the BMI auxiliary). Originally developed by Dieter Seebach, this imidazolidinone scaffold serves as a "chiral template" for glycine or an "SRS" system for other amino acids (e.g., alanine).

The core principle relies on the formation of a lithium enolate, which is sterically shielded by the bulky tert-butyl group at the C2 position. This forces incoming electrophiles to attack from the anti-face, resulting in single-diastereomer products (typically >95% d.e.) that can be hydrolyzed to yield enantiopure

Key Applications

-

Drug Discovery: Synthesis of quaternary

-amino acids (e.g., -

Radiochemistry: Incorporation of

C or -

Peptidomimetics: Creation of bulky side chains to modulate pharmacokinetic properties.

Mechanistic Principles

The success of this reaction hinges on the Seebach Principle of Self-Regeneration of Stereocenters (SRS) or the use of the scaffold as a Chiral Glycine Template .

The "Dipole-Flip" and Steric Shielding

-

Enolization: Treatment of the N-acylated BMI (e.g., Boc-BMI) with a strong base (LDA or LiHMDS) generates a planar enolate.

-

Conformation: The tert-butyl group at C2 is locked in a trans relationship to the C5 substituent (if present) or simply dictates the overall puckering of the ring.

-

Face Selectivity: The bulky tert-butyl group effectively blocks the syn-face of the enolate. Consequently, the electrophile (

) must approach from the anti-face (the face opposite the tert-butyl group).

Reagent Stability (Critical Note)

While the prompt specifies (R)-2-tert-butyl-3-methylimidazolidin-4-one , this secondary amine is the precursor. For successful alkylation, the N1 position must be protected (usually with Boc, Cbz, or Benzoyl) to prevent N-deprotonation and to provide the necessary electronic properties for stable enolate formation. The active species described in this protocol is the 1-Boc-BMI derivative.

Figure 1: Reaction pathway for the diastereoselective alkylation of the Seebach BMI auxiliary.

Experimental Protocol

Safety Warning: This procedure involves pyrophoric bases (LDA/LiHMDS) and requires strict anhydrous conditions. Work must be performed in a fume hood.

Materials & Reagents

| Reagent | Role | Specifications |

| (R)-1-Boc-2-(t-butyl)-3-methylimidazolidin-4-one | Substrate | Dry, recrystallized.[1][2] (See Note 1) |

| LDA (Lithium Diisopropylamide) | Base | 2.0 M in THF/Heptane/Ethylbenzene |

| THF (Tetrahydrofuran) | Solvent | Anhydrous, distilled from Na/Benzophenone or passed through SPS |

| Alkyl Halide (R-X) | Electrophile | Freshly distilled/purified (e.g., Benzyl bromide, Methyl iodide) |

| HMPA or DMPU | Co-solvent | Optional; accelerates reaction for unreactive electrophiles |

Step-by-Step Alkylation Procedure

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Allow the flask to cool under a stream of inert gas.

-

Add anhydrous THF (15 mL per 1 mmol of substrate).

Step 2: Enolate Formation

-

Cool the THF to -78 °C (dry ice/acetone bath).

-

Add LDA (1.1 to 1.2 equivalents) dropwise via syringe.

-

Tip: If generating LDA in situ: Add diisopropylamine (1.2 eq) to THF at -78 °C, then add n-BuLi (1.2 eq), stir for 30 min, then add the substrate solution.

-

-

Dissolve the (R)-Boc-BMI substrate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cannulate or slowly syringe the substrate solution into the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 30–45 minutes to ensure complete enolization. The solution typically turns bright yellow or orange.

Step 3: Electrophile Addition

-

Add the Electrophile (1.2 to 1.5 equivalents) neat or as a solution in THF.

-

Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), add slowly to prevent exotherms.

-

Note: For sluggish electrophiles, add DMPU (3-4 equivalents) to the mixture before the electrophile to disrupt lithium aggregates.

-

-

Allow the reaction to stir at -78 °C for 2–4 hours .

-

Optional: If the reaction is slow (check by TLC), allow the temperature to rise slowly to -20 °C over 2 hours. Do not warm to RT before quenching, as this may degrade selectivity.

Step 4: Quench and Workup

-

Quench the reaction at low temperature (-78 °C or -20 °C) by adding saturated aqueous NH₄Cl (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with water and brine.[3]

-

Dry over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude alkylated product via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: The product is usually a crystalline solid. Diastereomeric excess (d.e.) should be determined by ¹H NMR or Chiral HPLC at this stage.

Hydrolysis (Releasing the Amino Acid)

-

Dissolve the purified alkylated BMI in 6N HCl (10 mL/mmol).

-

Heat to reflux for 6–12 hours. (Monitor by TLC for disappearance of the heterocycle).

-

Concentrate to dryness to remove excess HCl.

-

Purify the free amino acid via Ion Exchange Chromatography (Dowex 50W) or recrystallization (ethanol/water).

Data Interpretation & Expected Results

Stereochemical Outcome

The (R)-Boc-BMI (derived from Glycine and tert-butyl aldehyde, with the tert-butyl group assigned the R-configuration in the template context) directs the incoming electrophile to the face anti to the tert-butyl group.

| Substrate Configuration | Electrophile Approach | Major Product Configuration (Amino Acid) | Typical d.e. |

| (R)-Boc-BMI | Anti to t-Bu | (R)-Amino Acid (D-isomer usually) | > 95% |

| (S)-Boc-BMI | Anti to t-Bu | (S)-Amino Acid (L-isomer usually) | > 95% |

Note: The absolute configuration (R/S) of the final amino acid depends on the Cahn-Ingold-Prelog priority of the added electrophile group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Base degradation. | Distill THF freshly; titrate n-BuLi before making LDA. |

| Low Diastereoselectivity | Reaction temperature too high. | Ensure quench happens at -78 °C. Do not let the enolate warm up before alkylation is complete. |

| No Reaction | Electrophile is too sterically hindered or unreactive. | Add HMPA or DMPU (co-solvent). Allow to warm to -20 °C. |

| N-Alkylation | N-protecting group (Boc) fell off or wasn't present. | Ensure the starting material is N-Boc or N-Benzoyl protected. |

References

-

Seebach, D., Aebi, J. D., & Gander-Coquoz, M. (1984). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Helvetica Chimica Acta, 67(5), 1427–1454.

-

Fadel, A. (1999). Alkylation of Chiral Glycine Derivatives: Preparation of (S)-(+)-2-tert-Butyl-3-methylimidazolidin-4-one. Organic Syntheses, 76, 178.

- Seebach, D., et al. (1987). On the preparation of the Seebach chiral glycine auxiliary. Journal of the American Chemical Society, 109(10), 3089.

-

Fitzi, R., & Seebach, D. (1986). Resolution of (RS)-2-tert-butyl-3-methylimidazolidin-4-one. Angewandte Chemie International Edition, 25(4), 345.

Note 1 (Reagent Preparation): If the specific N-protected reagent is not commercially available, it is synthesized by:

-

Condensation of Glycine methylamide with Pivalaldehyde

Imine. -

Cyclization in acid

(R/S)-2-tert-butyl-3-methylimidazolidin-4-one. -

Resolution (using Mandelic acid) to isolate the (R)-enantiomer.

-

Protection with

to yield the active (R)-Boc-BMI .

Sources

Application Note: Asymmetric Aldol Reaction using (R)-2-tert-butyl-3-methylimidazolidin-4-one

Executive Summary

This Application Note details the protocol for performing asymmetric aldol reactions using (R)-2-tert-butyl-3-methylimidazolidin-4-one (often referred to as the MacMillan First-Generation Catalyst). While L-Proline is historically the standard for simple intermolecular aldol reactions, the imidazolidinone scaffold offers distinct advantages in intramolecular aldol cyclizations and reactions requiring rigorous control over iminium/enamine geometry to prevent side reactions.

This guide focuses on the Intramolecular Aldol Reaction (the "Mangion-MacMillan" protocol), which is the benchmark application for this catalyst, enabling the rapid construction of enantioenriched cyclic systems.

Mechanistic Insight & Causality

The reaction operates via enamine catalysis , a biomimetic mode of activation similar to Class I aldolase enzymes. The causality of the stereochemical outcome is dictated by the specific architecture of the imidazolidinone catalyst.

The Enamine Cycle[1]

-

Condensation: The amine catalyst condenses with the aldehyde substrate to form an iminium ion, releasing water.

-

Enamine Formation: Deprotonation alpha to the iminium nitrogen generates the nucleophilic enamine .

-

Stereocontrol: The bulky tert-butyl group on the catalyst forces the enamine double bond into an (E)-configuration and effectively shields one face of the molecule (the Re-face for the (R)-catalyst), directing the electrophile to attack from the exposed Si-face.

-

C-C Bond Formation: The enamine attacks the pendant aldehyde (electrophile), forming a new C-C bond and closing the ring.

-

Hydrolysis: The resulting iminium species is hydrolyzed by water, releasing the cyclic aldol product and regenerating the catalyst.

Pathway Visualization

Figure 1: The catalytic cycle for the intramolecular aldol reaction. Note that water is both a byproduct of the first step and a reagent for the final step, making water content a critical process parameter.

Critical Parameters & Optimization

To ensure a self-validating protocol, the following parameters must be controlled. The imidazolidinone is less soluble than proline in some media but offers superior rigidity.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Form | TFA or HCl Salt | The free base amine is often inactive. The acid cocatalyst (HX) facilitates iminium formation and enamine turnover. Use the commercially available salt or form in situ. |

| Solvent | EtOAc or THF | Unlike proline (which prefers DMSO/DMF), the imidazolidinone works exceptionally well in EtOAc for intramolecular cases, simplifying workup. |

| Water Content | 1.0 - 2.0 equiv | Essential for catalyst turnover (hydrolysis step). "Wet" solvent is often sufficient, but controlled addition ensures reproducibility. |

| Temperature | RT (23°C) | Lower temperatures (4°C) can enhance ee but significantly slow down the reaction due to the steric bulk of the tert-butyl group. |

| Concentration | 0.1 M | High dilution favors intramolecular cyclization over intermolecular polymerization. |

Standard Protocol: Intramolecular Aldol Cyclization

Target Application: Enantioselective cyclization of dialdehydes (e.g., synthesis of 6-hydroxy-cyclohex-1-enecarbaldehyde derivatives).

Reagents & Materials

-

Substrate: Dialdehyde precursor (e.g., 6-oxoheptanal or similar).

-

Catalyst: (R)-2-tert-butyl-3-methylimidazolidin-4-one[1] • TFA salt (20 mol%).

-

Note: If using the HCl salt, ensure compatibility with acid-sensitive substrates.

-

-

Solvent: Ethyl Acetate (EtOAc), HPLC grade.

-

Additive: Water (deionized).

Step-by-Step Workflow

-

Catalyst Preparation (if salt not available):

-

Dissolve the free base imidazolidinone in EtOAc.

-

Add 1.0 equivalent of Trifluoroacetic acid (TFA) at 0°C.

-

Stir for 10 minutes. (Skip this if using commercial TFA salt).

-

-

Reaction Setup:

-

To a vial containing the Catalyst Salt (0.2 equiv), add EtOAc to achieve a 0.1 M concentration relative to the substrate.

-

Add Water (2.0 equiv). Crucial Step: This ensures the catalytic cycle can turn over.

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity (or fine suspension).

-

-

Substrate Addition:

-

Add the Dialdehyde Substrate (1.0 equiv) in one portion.

-

Observation Check: The reaction mixture may darken slightly (yellow/orange) indicating iminium formation.

-

-

Monitoring:

-

Stir at 23°C (Room Temp).

-

Monitor via TLC or LC-MS. Typical reaction times range from 12 to 24 hours .

-

Endpoint: Disappearance of the dialdehyde starting material.

-

-

Workup & Purification:

-

Quench: Dilute the reaction mixture with Et2O or CH2Cl2 and add saturated aqueous NH4Cl.

-

Extraction: Extract the aqueous layer 3x with organic solvent.

-

Drying: Dry combined organics over Na2SO4 and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel. (Note: Aldol products can be sensitive; avoid prolonged exposure to acidic silica).

-

Protocol Visualization

Figure 2: Operational workflow for the bench-top execution of the asymmetric aldol reaction.

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst inhibition or lack of water. | Add 1-2 equiv of H2O.[2] Ensure the catalyst is the acid salt (TFA/HCl), not the free base. |

| Low Enantioselectivity | Background reaction or temperature too high. | Lower temperature to 4°C (reaction will be slower). Ensure high concentration of catalyst (20 mol%) relative to background rate. |

| Product Decomposition | Retro-aldol during workup. | Perform workup at 0°C. Buffer the silica gel with 1% Et3N during chromatography if the product is acid-sensitive. |

| Polymerization | Intermolecular reaction dominating. | Increase dilution (0.05 M). Ensure slow addition of substrate if performing intermolecular cross-aldol. |

Scope & Limitations

-